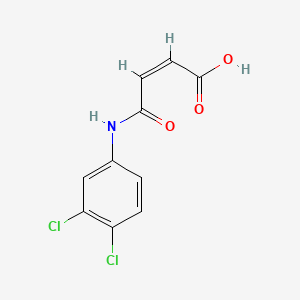

N-(3,4-Dichlorophenyl)maleamic acid

Description

Significance of Amides and Maleamic Acids in Chemical Science

Amides are fundamental functional groups in organic chemistry, forming the backbone of proteins and peptides and finding widespread use in the synthesis of polymers and pharmaceuticals. researchgate.net Their stability and capacity for hydrogen bonding are key to their diverse functions. researchgate.net Maleamic acids, which are the product of the reaction between an amine and maleic anhydride (B1165640), represent a unique subclass of amides. nih.gov They are of particular interest due to their potential as acid-labile linkers and their role in dynamic combinatorial chemistry, where the reversible formation of the amide bond can be exploited. rsc.org

Historical Context of Maleamic Acid Research

The investigation of maleamic acids is intrinsically linked to the chemistry of maleic anhydride, a versatile precursor in organic synthesis. nih.gov A landmark in this area was the work of Diels and Alder in 1928, which utilized maleic anhydride in the now-famous Diels-Alder reaction. nih.gov The subsequent exploration of maleic anhydride's reactivity with amines led to the synthesis and characterization of a wide array of N-substituted maleamic acids. nih.gov Research in this field has evolved to include detailed studies of their chemical properties, such as their pH-dependent hydrolysis and cyclodehydration to form maleimides.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-4-(3,4-dichloroanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO3/c11-7-2-1-6(5-8(7)12)13-9(14)3-4-10(15)16/h1-5H,(H,13,14)(H,15,16)/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYKNYVBUCMJOG-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C=CC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1NC(=O)/C=C\C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Conventional Synthesis of N-(3,4-Dichlorophenyl)maleamic acid

The primary and most well-established method for synthesizing this compound involves the nucleophilic acyl substitution reaction between maleic anhydride (B1165640) and 3,4-dichloroaniline (B118046). This reaction is a straightforward and efficient way to form the corresponding maleamic acid.

Reaction of Maleic Anhydride with 3,4-Dichloroaniline

The synthesis is initiated by the reaction of maleic anhydride with 3,4-dichloroaniline. google.com In a typical procedure, a solution of maleic anhydride in a suitable solvent is treated with a solution of 3,4-dichloroaniline. nih.gov The reaction proceeds readily at room temperature, with the amino group of the 3,4-dichloroaniline attacking one of the carbonyl carbons of the maleic anhydride. This leads to the opening of the anhydride ring and the formation of the this compound product. The reaction is generally carried out with equimolar amounts of the reactants. nih.gov

Optimization of Reaction Conditions and Solvent Systems

The efficiency and yield of the synthesis can be influenced by several factors, including the choice of solvent and the reaction temperature and time. Toluene (B28343) is a commonly used solvent for this reaction. nih.gov Other inert organic solvents such as benzene (B151609), methylene (B1212753) chloride, chloroform, carbon tetrachloride, or ether can also be employed. google.com

The reaction is often warmed with stirring for a period, typically around 30 minutes, to ensure the completion of the reaction. nih.gov Following the heating period, the mixture is usually allowed to stand at room temperature for an additional 30 minutes. nih.gov The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC).

Purification and Isolation Techniques

Upon completion of the reaction, the resulting mixture is typically treated with dilute hydrochloric acid. This step is crucial to remove any unreacted 3,4-dichloroaniline. nih.gov The solid this compound product is then isolated by suction filtration. nih.govorgsyn.org

To remove any unreacted maleic anhydride and the maleic acid that may have formed through hydrolysis, the filtered solid is washed thoroughly with water. nih.gov For further purification, the crude product can be recrystallized from a suitable solvent, such as ethanol, to achieve a constant melting point. nih.gov The purity of the final compound is often confirmed by elemental analysis and characterized using spectroscopic methods like infrared (IR) spectroscopy. nih.gov

In Situ Preparation Methods for this compound

In certain applications, particularly in the synthesis of N-substituted maleimides, this compound can be prepared in situ. This approach avoids the need to isolate the intermediate maleamic acid. In this method, maleic anhydride is dissolved in an appropriate solvent, and the primary amine, in this case, 3,4-dichloroaniline, is added to the solution to form the maleamic acid. epo.org

This in situ generated this compound can then be directly subjected to a subsequent reaction, such as cyclodehydration to form the corresponding N-(3,4-dichlorophenyl)maleimide. google.comepo.org This method can be more economical and efficient as it eliminates a separate isolation and purification step. epo.org The reaction to form the maleamic acid in situ is generally considered to proceed to a nearly theoretical yield. epo.org

Green Chemistry Approaches to Synthesis

While specific green chemistry methodologies for the synthesis of this compound are not extensively detailed in the provided search results, general principles of green chemistry can be applied to this type of reaction. The synthesis of substituted N-phenylmaleimides, which involves the formation of a maleanilic acid intermediate similar to this compound, has been explored within the context of green chemistry for undergraduate laboratories. researchgate.net

Key green chemistry principles applicable to this synthesis include:

Atom Economy: The reaction between maleic anhydride and 3,4-dichloroaniline is inherently atom-economical as it is an addition reaction with no byproducts.

Use of Safer Chemicals: Research into alternative, less hazardous solvents to replace chlorinated hydrocarbons or aromatic solvents like benzene and toluene is a key aspect of green synthesis.

Design for Energy Efficiency: Performing the reaction at room temperature or with minimal heating contributes to energy efficiency. researchgate.net

Waste Reduction: Optimizing reaction conditions to maximize yield and minimize the need for extensive purification steps reduces waste generation. researchgate.net

Further research in this area could focus on solvent-free reaction conditions or the use of more environmentally benign solvents and catalysts.

Advanced Structural Elucidation and Molecular Conformation

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis stands as the definitive method for elucidating the precise atomic arrangement within a crystalline solid. For N-(3,4-Dichlorophenyl)maleamic acid, this technique has provided a comprehensive view of its molecular structure.

Determination of Asymmetric Unit and Molecular Geometry

The asymmetric unit of the crystal lattice of this compound notably contains two independent molecules. nih.gov This indicates that the two molecules are crystallographically distinct, possessing different conformations. The fundamental molecular framework consists of a 3,4-dichlorophenyl ring linked to a maleamic acid moiety through an amide bond. The bond lengths within the maleamic acid portion, specifically the C2–C3 and C22–C23 bonds, are approximately 1.336(3) Å and 1.333(3) Å, respectively, confirming their double bond character. nih.gov

Conformational Analysis: Planarity and Torsion Angles

The two molecules within the asymmetric unit exhibit distinct conformations. One molecule deviates significantly from planarity. nih.gov The orientation of the phenyl ring with respect to the central amide group is defined by the torsion angle C6—C5—N1—C1, which is 24.9 (3)°. nih.gov The maleamic acid moiety in this molecule is not perfectly planar, with a root-mean-square deviation of 0.077 Å, and it forms a dihedral angle of 27.5 (1)° with the phenyl ring. nih.gov In contrast, the second molecule is nearly planar, as evidenced by a small dihedral angle of 1.9 (1)° between the planes of the phenyl ring and the maleamic acid moiety. nih.gov

Supramolecular Interactions and Crystal Packing

Beyond the individual molecular units, the crystal structure of this compound is further defined by a network of intermolecular forces that dictate the packing of the molecules in the solid state.

Intermolecular Hydrogen Bonding in the Crystal Lattice

Intermolecular N—H⋯O hydrogen bonds play a crucial role in the crystal packing, linking the molecules into chains that extend along the [1 -1 -1] direction. nih.gov This directional bonding is a key element in the formation of the extended supramolecular architecture.

Halogen Bonding Interactions

The crystal structure is further stabilized by halogen bonding. Specifically, short chlorine-oxygen contacts (Cl⋯O) with lengths of 3.102 (2) Å and 3.044 (2) Å are observed. nih.govnih.gov These interactions assemble the hydrogen-bonded chains into a sheet-like structure. nih.gov

Data Tables

Table 1: Hydrogen Bond Geometry (Å, °)

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |

| O—H⋯O (intramolecular) | - | - | - | - |

| N—H⋯O (intermolecular) | - | - | - | - |

Detailed values for bond lengths and angles were not fully provided in the search results.

Table 2: Selected Torsion and Dihedral Angles (°)

| Angle | Molecule 1 | Molecule 2 |

| C6—C5—N1—C1 Torsion Angle | 24.9 (3) | - |

| Dihedral Angle (Phenyl Ring & Maleamic Acid Moiety) | 27.5 (1) | 1.9 (1) |

A dash indicates data not available in the search results for the second molecule's specific torsion angle.

Formation of Supramolecular Synthons and Architectures

The solid-state architecture of this compound is governed by a network of specific intermolecular interactions, leading to the formation of robust supramolecular synthons. The primary interaction responsible for the assembly of the molecules is intermolecular N–H···O hydrogen bonding. nih.gov These hydrogen bonds link the individual molecules into chains that extend along the [1 -1 -1] direction within the crystal lattice. nih.gov

These chains are further organized into a sheet-like structure through the action of short C—Cl···O halogen bonds. nih.govnih.gov The observed distances for these contacts are 3.102 (2) Å and 3.044 (2) Å, which are indicative of significant halogen bonding interactions. nih.govnih.gov This demonstrates the crucial role of the chlorine substituents in directing the supramolecular assembly. The interplay of these hydrogen and halogen bonds creates a well-defined two-dimensional network.

Table 2: Hydrogen Bond Geometry (Å, °) for this compound

| D—H···A | D—H | H···A | D···A | D—H···A |

| O—H···O (intramolecular) | - | - | - | - |

| N–H···O (intermolecular) | - | - | 2.492 (2) | 174 (3) |

| Detailed values for all hydrogen bonds were not fully available in the provided search results. The table reflects the available data from reference nih.gov. |

Hirshfeld Surface Analysis and Quantitative Contributions to Intermolecular Contacts

While a specific Hirshfeld surface analysis for this compound is not available in the reviewed literature, analysis of structurally related compounds allows for a qualitative and quantitative prediction of the intermolecular contacts. Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule within its crystalline environment, allowing for the decomposition of the crystal packing into contributions from different types of intermolecular contacts.

Based on analyses of other chlorinated organic molecules and maleamic acid derivatives, a representative quantitative breakdown of the contributions to the intermolecular contacts can be proposed.

Table 3: Representative Quantitative Contributions to Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Representative Contribution (%) |

| H···H | ~30 - 40% |

| O···H/H···O | ~20 - 30% |

| Cl···H/H···Cl | ~10 - 20% |

| C···H/H···C | ~5 - 15% |

| Cl···O/O···Cl | ~3 - 7% |

| C···C | ~2 - 5% |

| This table is a representative estimation based on Hirshfeld surface analyses of structurally similar compounds and is intended for illustrative purposes. nih.govnih.gov |

The red, white, and blue color-coded dnorm surface, a key feature of Hirshfeld analysis, would visually highlight the regions of shortest intermolecular contacts in red. For this compound, prominent red spots would be expected around the amide and carboxylic acid groups, corresponding to the N–H···O and C–Cl···O interactions, respectively. The fingerprint plots derived from the Hirshfeld surface would provide a two-dimensional map of all intermolecular contacts, with distinct spikes and patterns corresponding to the specific interactions, allowing for their quantitative assessment.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and energetic properties of molecules. For N-(3,4-Dichlorophenyl)maleamic acid, such calculations would typically be employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties.

A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) to perform geometry optimizations and frequency calculations. researchgate.net These calculations can predict the most stable conformation of the molecule and provide data on bond lengths, bond angles, and dihedral angles. For instance, studies on related N-substituted maleamic acids have shown that the amide bond generally adopts a trans conformation. researchgate.net In the case of N-(2,4,6-Trichlorophenyl)maleamic acid, a crystal structure study revealed a trans conformation for the amide bond and a rare anti conformation for the C=O and O-H bonds of the carboxylic acid group, stabilized by an intramolecular hydrogen bond. researchgate.net

Furthermore, quantum chemical calculations can elucidate the electronic properties of this compound. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Other important descriptors that can be computed include the molecular electrostatic potential (MEP), which helps in identifying sites susceptible to electrophilic and nucleophilic attack.

Table 1: Representative Quantum Chemical Data for a Substituted N-Aryl Maleamic Acid Derivative (Illustrative)

| Parameter | Calculated Value | Significance |

| Total Energy | -X Hartrees | Indicates the overall stability of the molecule. |

| HOMO Energy | -Y eV | Relates to the electron-donating ability. |

| LUMO Energy | -Z eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | (Y-Z) eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | D Debyes | Provides insight into the molecule's polarity. |

Note: The values in this table are illustrative and represent the type of data obtained from quantum chemical calculations on similar molecules.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations, particularly in an aqueous environment, would provide insights into its dynamic behavior, conformational flexibility, and interactions with solvent molecules.

For this compound, MD simulations could be used to explore the stability of intramolecular hydrogen bonds, such as the one between the amide proton and the carboxyl oxygen, and how these interactions are influenced by the surrounding water molecules. The simulations would also provide information on the hydration shell around the molecule and the specific interactions between the dichlorophenyl ring, the amide group, and water.

Table 2: Representative Parameters from a Molecular Dynamics Simulation of an Aromatic Amide in Water (Illustrative)

| Parameter | Description | Typical Findings |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | A stable RMSD indicates that the molecule has reached a stable conformation. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Higher RMSF values indicate greater flexibility in specific regions of the molecule. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Can reveal the structure of the hydration shell and specific solute-solvent interactions. |

| Hydrogen Bond Analysis | Identifies the formation and breaking of intramolecular and intermolecular hydrogen bonds over time. | Quantifies the stability of hydrogen bonding networks. |

Note: This table illustrates the types of analyses performed in MD simulations and the nature of the expected findings for a molecule like this compound.

Conformational Landscape Analysis via Computational Methods

Conformational searches can be performed using various algorithms, such as systematic or stochastic searches, to identify low-energy conformers. The energies of these conformers are then typically calculated with higher levels of theory, such as DFT, to obtain a more accurate representation of their relative stabilities. For N-aryl amides, a key conformational feature is the dihedral angle between the aromatic ring and the amide plane, which is influenced by steric and electronic effects. nih.gov In the case of N-(2,4,6-Trichlorophenyl)maleamic acid, this dihedral angle was found to be 83.2(2)°. researchgate.net

The conformational analysis of this compound would likely reveal several low-energy conformers differing in the orientation of the dichlorophenyl ring relative to the maleamic acid moiety and the conformation of the maleamic acid chain itself. The presence of intramolecular hydrogen bonds would be a critical factor in determining the most stable conformations. researchgate.net The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, providing a comprehensive picture of the molecule's conformational preferences.

Table 3: Representative Conformational Analysis Data for a Substituted N-Aryl Maleamic Acid (Illustrative)

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (Aryl-Amide) | Key Intramolecular Interactions |

| 1 | 0.00 | ~80-90° | Intramolecular N-H···O=C hydrogen bond |

| 2 | 1.5 | ~45-60° | Weaker or no intramolecular hydrogen bond |

| 3 | 3.2 | ~10-30° | Steric hindrance between aryl and amide groups |

Note: This table provides an illustrative example of the kind of data generated from a conformational landscape analysis, highlighting the relative energies and key structural features of different conformers.

Chemical Reactivity and Derivatization Pathways

Cyclization to N-(3,4-Dichlorophenyl)maleimide

The most prominent reaction of N-(3,4-Dichlorophenyl)maleamic acid is its intramolecular cyclodehydration to form the corresponding imide, N-(3,4-Dichlorophenyl)maleimide. epo.org This transformation is a critical step in the synthesis of many functional materials and biologically relevant molecules. researchgate.netresearchgate.net The process involves the elimination of a water molecule, leading to the formation of a stable five-membered imide ring.

Mechanistic Studies of Cyclodehydration

The cyclodehydration of N-aryl maleamic acids, such as the 3,4-dichloro-substituted analogue, has been the subject of mechanistic investigation. Theoretical studies on related N-phenyl maleamic acids suggest that the reaction, particularly when using dehydrating agents like acetic anhydride (B1165640), proceeds through a two-stage mechanism. researchgate.net

The initial step involves the formation of a mixed anhydride as a key reaction intermediate. researchgate.net This is followed by an intramolecular nucleophilic attack by the amide nitrogen onto one of the carbonyl carbons of the anhydride moiety. Computational studies using density functional theory (B3LYP/6-31G(d,p)) have shown that for N-phenyl substituents, the formation of the corresponding isomaleimide is often kinetically favored over the direct formation of the maleimide (B117702). researchgate.net The isomaleimide can then rearrange to the more thermodynamically stable maleimide. The presence of tertiary amines can influence the reaction pathway by blocking the acetic acid formed during the reaction, which in turn affects the rearrangement of the isoimide (B1223178) to the imide. researchgate.net

The crystal structure of this compound reveals the presence of two unique molecules in the asymmetric unit, one being nearly planar while the other deviates significantly. nih.gov This conformational flexibility could influence the energetics of the cyclization process. The structure is stabilized by intramolecular O-H···O hydrogen bonds within the maleamic acid unit and intermolecular N-H···O hydrogen bonds that link molecules into chains. nih.gov

Catalytic Approaches to Imidization

To facilitate the cyclodehydration reaction under milder conditions and improve yields, various catalytic methods have been developed. These approaches are generally more economical for industrial-scale production compared to using stoichiometric amounts of expensive dehydrating agents like acetic anhydride. epo.org

A notable catalytic process involves the use of zinc compounds. Metallic zinc, zinc compounds that form a zinc salt of the maleamic acid in the reaction system, or the pre-formed zinc salt of this compound can effectively catalyze the dehydrating imidization. epo.org This reaction is typically carried out via azeotropic distillation in a solvent mixture, for instance, containing an organic solvent that forms an azeotrope with water and an aprotic polar solvent. epo.org This method allows for the continuous removal of water, driving the equilibrium towards the formation of the N-substituted maleimide. epo.org

Other catalysts reported for the thermal cyclization of maleamic acids include various acidic catalysts. google.com

Table 1: Catalytic Systems for Imidization of N-Substituted Maleamic Acids

| Catalyst Type | Specific Examples | Solvent System | Key Feature | Reference |

|---|---|---|---|---|

| Metal Salts/Compounds | Zinc salt of the maleamic acid, metallic zinc, zinc compounds | Azeotropic solvent + aprotic polar solvent | Forms zinc salt of the maleamic acid in situ; efficient water removal. | epo.org |

| Acid Catalysts | Sulfuric acid, methanesulfonic acid, p-toluenesulfonic acid | High-boiling point solvents (e.g., decalin, mesitylene) | Thermal cyclization with strong acid catalysis. | google.com |

Influence of Substituents on Cyclization Efficiency

The nature and position of substituents on the N-phenyl ring significantly influence the rate and efficiency of the cyclization reaction. The electronic properties of the substituent on the amide nitrogen are a critical factor. researchgate.net Electron-withdrawing groups, such as the two chlorine atoms in this compound, decrease the nucleophilicity of the amide nitrogen. This can make the intramolecular cyclization step more challenging compared to analogues with electron-donating groups.

Structural studies of various chlorinated N-phenylmaleamic acids provide insight into how substitution patterns affect molecular conformation, which in turn can impact reactivity. For instance, the dihedral angle between the phenyl ring and the maleamic acid moiety varies among different isomers, suggesting differing degrees of steric hindrance and electronic communication between the two parts of the molecule. nih.govnih.govnih.govresearchgate.net

Table 2: Structural Data for Selected Chlorinated N-Phenylmaleamic Acids

| Compound | Dihedral Angle (Phenyl Ring vs. Maleamic Acid/Amido Group) | Key Structural Features | Reference |

|---|---|---|---|

| This compound | 27.5° and 1.9° (for two molecules in asymmetric unit) | One molecule nearly planar, the other significantly deviated. | nih.gov |

| N-(3,5-Dichlorophenyl)maleamic acid | 4.5°, 8.4°, 10.4°, 8.3° (for four molecules in asymmetric unit) | Four independent molecules with relatively small dihedral angles. | nih.gov |

| N-(2,5-Dichlorophenyl)maleamic acid | 45.7° and 40.8° (for two molecules in asymmetric unit) | Significant twisting due to ortho-substituent. | researchgate.net |

The data suggest that ortho-substitution, as in the 2,5-dichloro analogue, leads to a more pronounced twist in the molecule, which could sterically hinder the cyclization process. The 3,4-dichloro substitution pattern represents an intermediate case. The presence of strong electron-withdrawing groups generally requires more forcing conditions (e.g., higher temperatures or more active catalysts) to achieve efficient cyclization.

Role as a Key Synthetic Intermediate

This compound serves as a crucial synthetic intermediate, primarily as a direct precursor to its corresponding maleimide derivative, which is a valuable building block in organic synthesis.

Precursor for N-Substituted Maleimide Derivatives

The primary utility of this compound is its role as the penultimate precursor to N-(3,4-Dichlorophenyl)maleimide. researchgate.net The synthesis of N-substituted maleimides typically involves a two-step process: the reaction of a primary amine (in this case, 3,4-dichloroaniline) with maleic anhydride to form the maleamic acid, followed by cyclodehydration. epo.orgorgsyn.org This sequence provides a reliable and high-yielding route to the maleimide. The resulting N-(3,4-Dichlorophenyl)maleimide is a versatile Michael acceptor and dienophile, making it a valuable reagent for constructing more complex molecular architectures. researchgate.netorganic-chemistry.org

Integration into Multi-step Organic Synthesis for Complex Molecules

Once formed, N-(3,4-Dichlorophenyl)maleimide, derived from the parent maleamic acid, can be readily integrated into multi-step synthetic sequences. A prime example is its use in the Diels-Alder reaction. The electron-deficient double bond of the maleimide ring system is an excellent dienophile, reacting readily with conjugated dienes to form complex polycyclic structures. researchgate.net For instance, N-phenylmaleimide derivatives can react with dienes like 2,5-dimethylfuran (B142691) in a [4+2] cycloaddition to produce bicyclic adducts. researchgate.net This strategy is employed in undergraduate organic chemistry laboratories as a green and efficient method to introduce molecular complexity. researchgate.net

Beyond cycloadditions, the maleimide core is found in numerous pharmacologically active compounds and is used in the synthesis of polymers and advanced materials. researchgate.netajchem-a.comnih.gov The derivatization of the maleimide double bond or the modification of the aryl ring allows for the synthesis of a diverse library of compounds, underscoring the importance of this compound as the foundational starting point for these synthetic endeavors.

Exploration of Other Electrophilic or Nucleophilic Reactions involving the Maleamic Acid Moiety

The maleamic acid moiety within this compound presents a versatile platform for a variety of electrophilic and nucleophilic reactions beyond simple cyclization. The reactivity is primarily centered around three key functional groups: the activated carbon-carbon double bond, the carboxylic acid, and the amide linkage. The electron-withdrawing nature of the two carbonyl groups renders the double bond electrophilic and susceptible to attack by nucleophiles. Concurrently, the carboxylic acid and amide groups offer sites for derivatization through various substitution reactions.

Reactions at the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is electron-deficient, making it an excellent Michael acceptor and a reactive dienophile in cycloaddition reactions.

The conjugate addition of nucleophiles, known as the Michael reaction, is a prominent reaction for maleamic acid derivatives. nih.govorganic-chemistry.org The double bond is activated by the adjacent carbonyl and carboxyl groups, facilitating the attack of soft nucleophiles at the β-carbon. A range of nucleophiles can be employed in this reaction.

One notable example is the addition of thiols. It has been demonstrated that maleimide and maleamic acid derivatives can undergo a conjugate addition reaction with thiol groups, such as those present in the cysteine residues of keratin. google.com This reaction proceeds readily under mild conditions and is a key strategy for covalently attaching molecules to proteins and surfaces. For this compound, the reaction with a generic thiol (R-SH) would yield the corresponding succinamic acid derivative.

Amines can also act as nucleophiles in a Michael-type addition to the double bond of maleic acid derivatives. For instance, the industrial synthesis of aspartic acid can be achieved by the addition of ammonia (B1221849) across the double bond of maleic or fumaric acid at elevated temperatures and pressures. orgsyn.orggoogle.com This suggests that amines can add to the activated double bond of this compound to form substituted aspartic acid derivatives.

Table 1: Michael Addition Reactions of N-(3,4-Dichlorophenyl)maleamic acid

| Nucleophile | Product | General Conditions |

|---|---|---|

| Thiols (e.g., Cysteine) | N-(3,4-Dichlorophenyl)-3-thio-succinamic acid derivatives | Mild, aqueous or organic solvent |

| Amines | Substituted N-(3,4-Dichlorophenyl)aspartic acid derivatives | Elevated temperature and pressure |

| Enolates | 1,5-dicarbonyl compounds | Base-catalyzed, aprotic solvent |

The electron-deficient double bond of the maleamic acid moiety can also participate in various cycloaddition reactions, acting as a dipolarophile or a dienophile.

Diels-Alder Reaction: The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for the formation of six-membered rings. zbaqchem.com While specific examples with this compound are not extensively documented, its cyclized form, N-(3,4-Dichlorophenyl)maleimide, is an active dienophile. rsc.org Maleamic acids themselves can participate as dienophiles, reacting with conjugated dienes like furan (B31954) and its derivatives. zbaqchem.comyoutube.comrsc.org The reaction of this compound with a diene such as furan would be expected to yield a bicyclic adduct. The reaction conditions and the endo/exo selectivity would depend on the specific diene and reaction parameters. rsc.org

1,3-Dipolar Cycloaddition: The maleamic acid double bond can also react with 1,3-dipoles to form five-membered heterocyclic rings. youtube.comyoutube.com A common example is the Huisgen cycloaddition, involving the reaction of an azide (B81097) with an alkyne or a strained alkene. rsc.orgyoutube.com The reaction of this compound with an organic azide (R-N₃) would lead to the formation of a triazoline ring, which could subsequently rearrange or be converted to other nitrogen-containing heterocycles. Nitrile oxides are another class of 1,3-dipoles that would react with the maleamic acid double bond to yield isoxazoline (B3343090) derivatives. youtube.com

Table 2: Cycloaddition Reactions of N-(3,4-Dichlorophenyl)maleamic acid

| Reaction Type | Reactant | Product |

|---|---|---|

| Diels-Alder [4+2] | Conjugated Diene (e.g., Furan) | Bicyclic adduct |

| 1,3-Dipolar | Organic Azide (R-N₃) | Triazoline derivative |

| 1,3-Dipolar | Nitrile Oxide (R-CNO) | Isoxazoline derivative |

Reactions at the Carboxylic Acid Group

The carboxylic acid functionality of this compound can be readily derivatized using standard organic synthesis methods.

Esterification of the carboxylic acid can be achieved by reaction with an alcohol in the presence of an acid catalyst or, more commonly for sensitive substrates, using a coupling agent. The Steglich esterification, which employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling reagent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is a mild and efficient method for forming esters. organic-chemistry.orgwikipedia.org This method is particularly useful for reactions that are slow or require mild conditions to avoid side reactions, such as the cyclization of the maleamic acid. The reaction of this compound with an alcohol (R-OH) under Steglich conditions would yield the corresponding ester derivative.

Reactions at the Amide Group

While amides are generally stable functional groups, the amide bond in maleamic acids exhibits unique reactivity due to the neighboring carboxylic acid group.

Recent research has shown that maleamic acids can undergo a reversible, uncatalyzed transamidation reaction at room temperature in organic solvents. nih.gov This dynamic process occurs through an equilibrium with the corresponding amine and maleic anhydride intermediate. The presence of a different amine can lead to an exchange of the amide group, forming a new maleamic acid. This reactivity is influenced by the substitution on the maleic anhydride precursor, with dimethyl-substituted systems showing faster equilibration. nih.gov While not specifically reported for this compound, this inherent reactivity of the maleamic acid structure suggests that it could participate in such dynamic combinatorial libraries.

Structure Activity Relationship Sar Studies: a Theoretical and Mechanistic Perspective

Influence of Halogen Substituents on Molecular Conformation and Intermolecular Interactions

The presence and position of halogen substituents on the phenyl ring of N-(3,4-Dichlorophenyl)maleamic acid significantly influence its three-dimensional shape (conformation) and how it interacts with other molecules (intermolecular interactions). These factors are critical determinants of its potential biological efficacy.

Crystallographic studies of this compound reveal that the asymmetric unit of the cell contains two independent molecules. nih.gov In one molecule, the phenyl ring is twisted with respect to the maleamic acid moiety, showing a notable deviation from planarity. nih.gov The dihedral angle between the plane of the phenyl ring and the maleamic acid moiety is 27.5 (1)°. nih.gov The second molecule in the asymmetric unit, however, is nearly planar, with a much smaller dihedral angle of 1.9 (1)°. nih.gov This conformational flexibility highlights that even subtle changes in the crystal packing environment can lead to different molecular shapes.

Theoretical studies on other halogenated compounds have shown that halogen substituents can modulate the electronic properties of the molecule, influencing the strength of interactions like hydrogen bonds. nih.gov The electron-withdrawing nature of the chlorine atoms in this compound can affect the acidity of the maleamic acid proton and the hydrogen bond donating capacity of the amide N-H group. The strength of halogen bonds is also dependent on the type of halogen, generally following the trend I > Br > Cl > F. nih.gov

The combination of hydrogen bonds and halogen bonds creates a specific interaction landscape around the molecule, which is a critical aspect of its molecular recognition by a biological receptor.

Rational Design of Derivatives based on this compound Scaffold

The this compound scaffold presents several opportunities for rational derivative design to potentially enhance biological activity. The goal of rational design is to make targeted modifications to the molecule's structure to improve its properties. mdpi.com

Key areas for modification on the this compound scaffold include:

Maleamic Acid Moiety: The carboxylic acid and amide groups are key features for forming hydrogen bonds. drugdesign.org Esterification of the carboxylic acid, for example, would eliminate its ability to act as a hydrogen bond donor and to exist as a carboxylate anion, which could drastically alter its biological activity. drugdesign.org

Scaffold Rigidity: The observed conformational flexibility of this compound suggests that introducing more rigid elements could lock the molecule into a more biologically active conformation. This could be achieved by cyclizing the maleamic acid portion to form a maleimide (B117702), a common strategy in drug design. nih.gov

The design of new derivatives should be guided by a thorough understanding of the SAR of the parent compound and related molecules.

Computational SAR Modeling for Related Maleamic Acid Derivatives

Computational modeling is a powerful tool for predicting the biological activity of new derivatives before they are synthesized, saving time and resources. Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.net

For maleamic acid derivatives, a 3D-QSAR approach could be employed. This method considers the three-dimensional properties of the molecules, such as their shape and electrostatic potential, to build a predictive model. The general workflow for a computational SAR study would involve:

Data Collection: A dataset of maleamic acid derivatives with their measured biological activities is required.

Molecular Modeling and Alignment: 3D structures of the molecules are generated and aligned based on a common scaffold.

Descriptor Calculation: Various molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each molecule.

Model Generation and Validation: Statistical methods are used to build a QSAR model that correlates the descriptors with biological activity. The model's predictive power is then rigorously validated. nih.gov

For instance, a QSAR study on maleimide derivatives, which are structurally related to this compound, successfully identified structural fragments responsible for increasing or decreasing inhibitory activity against a specific enzyme. nih.gov Such models can provide valuable insights into the key structural features required for activity and guide the design of new, more potent derivatives. Molecular docking studies can also be used to predict how these derivatives might bind to a specific protein target, further refining the design process. researchgate.net

Stereochemical Implications in Derivative Design

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical consideration in drug design, as different stereoisomers (enantiomers or diastereomers) of a chiral molecule can have vastly different biological activities.

While this compound itself is not chiral, the introduction of chiral centers through derivatization would have significant stereochemical implications. For example, if a substituent were introduced to the double bond of the maleamic acid moiety in a way that creates a chiral center, two enantiomers would be formed.

It is a well-established principle in medicinal chemistry that these enantiomers can interact differently with a chiral biological target, such as a protein receptor or an enzyme active site. One enantiomer may bind with high affinity and elicit the desired biological response, while the other may have lower affinity, no activity, or even produce undesirable side effects.

Therefore, in the rational design of derivatives based on the this compound scaffold, if any modification introduces chirality, it would be essential to:

Synthesize the individual stereoisomers.

Determine the absolute configuration of each isomer.

Evaluate the biological activity of each isomer separately.

This stereochemical consideration is crucial for developing a comprehensive understanding of the SAR and for identifying the most potent and selective derivative.

Mechanistic Investigations of Biological System Interactions Conceptual and Methodological

Theoretical Frameworks for Enzyme-Ligand Interactions relevant to Maleamic Acid Scaffolds

The binding of a ligand, such as N-(3,4-Dichlorophenyl)maleamic acid, to an enzyme is the foundational event for its biological effect. Several theoretical models help to conceptualize this process:

Lock-and-Key and Induced-Fit Models: The initial "lock-and-key" model proposed a rigid enzyme active site, while the more sophisticated "induced-fit" model suggests that the binding of a ligand can cause a conformational change in the enzyme, leading to a tighter and more specific interaction.

Conformational Selection: This model posits that an enzyme exists in an equilibrium of different conformations, and a ligand selectively binds to and stabilizes a particular conformation.

To investigate these interactions for maleamic acid scaffolds, computational methods are extensively used. nih.gov Molecular docking can predict the most likely binding orientation of this compound within an enzyme's active site, while molecular dynamics simulations provide a dynamic view of the binding process and the stability of the enzyme-ligand complex. nih.gov These computational approaches are becoming increasingly critical for understanding these interactions at a detailed, atomic level. nih.gov

The crystal structure of this compound reveals that the molecule itself can exist in different conformations. nih.gov In one conformation, the molecule is significantly non-planar, while in another, it is almost planar. nih.gov These conformational differences could influence how the molecule fits into an enzyme's active site.

Conceptual Studies on Competitive and Non-Competitive Inhibition Mechanisms

Enzyme inhibitors can be broadly classified based on their mechanism of action. Understanding whether this compound acts as a competitive or non-competitive inhibitor is vital for characterizing its biological activity.

Competitive Inhibition: In this mode, the inhibitor directly competes with the substrate for binding to the enzyme's active site. jackwestin.comyoutube.com A competitive inhibitor often has a structure similar to the substrate. youtube.com This type of inhibition can be overcome by increasing the substrate concentration. youtube.com Kinetically, a competitive inhibitor increases the Michaelis constant (Km) of the enzyme but does not affect the maximum reaction rate (Vmax). youtube.comdalalinstitute.com

Non-Competitive Inhibition: Here, the inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. jackwestin.comyoutube.com This binding event alters the enzyme's conformation and reduces its catalytic efficiency, but does not prevent the substrate from binding. jackwestin.comnih.gov Consequently, increasing the substrate concentration does not reverse the inhibition. youtube.com In non-competitive inhibition, the Vmax is lowered, while the Km remains unchanged. dalalinstitute.comnih.gov

Mixed and Uncompetitive Inhibition: Other, more complex inhibition patterns also exist. In mixed inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax. jackwestin.com In uncompetitive inhibition, the inhibitor binds only to the enzyme-substrate complex, leading to a decrease in both Km and Vmax. jackwestin.com

The specific type of inhibition exerted by this compound on a target enzyme would be determined through kinetic studies, analyzing the reaction rates at varying substrate and inhibitor concentrations. wikipedia.org

Mechanism-Based Inhibition and Covalent Binding with Biological Targets

Some inhibitors, known as mechanism-based or suicide inhibitors, are transformed by the target enzyme into a reactive species that then forms a covalent bond with the enzyme, leading to its irreversible inactivation. nih.gov The maleamic acid scaffold possesses a chemically reactive double bond that can potentially participate in such a mechanism through a process called Michael addition. In this reaction, a nucleophilic amino acid residue (like cysteine or lysine) in the enzyme's active site attacks the double bond of the maleamic acid derivative, forming a stable covalent linkage.

Studies on a related compound, N-(3,5-dichlorophenyl)succinimide (NDPS), have shown a clear relationship between its oxidative metabolism, covalent binding to renal proteins, and toxicity. nih.gov This suggests that metabolic activation can lead to the formation of reactive intermediates that covalently bind to cellular macromolecules. nih.gov Pre-treatment with an enzyme inducer potentiated the toxicity and covalent binding of NDPS, while an inhibitor of cytochrome P450 enzymes reduced both effects. nih.gov These findings highlight the potential for dichlorophenyl-containing compounds to undergo metabolic activation to species that can covalently modify biological targets. nih.gov

Biochemical Pathways and Detoxification Enhancement in Agrochemical Context

In an agricultural setting, the efficacy and selectivity of a herbicide depend not only on its interaction with the target weed but also on how it is metabolized by both the weed and the crop. nih.gov Plants possess sophisticated detoxification systems to deal with foreign compounds (xenobiotics). nih.govnih.gov A primary detoxification pathway involves glutathione (B108866) S-transferases (GSTs), which are enzymes that catalyze the conjugation of glutathione to electrophilic compounds. nih.gov This process generally increases the water solubility of the compound, making it less toxic and easier to sequester or excrete.

Given the electrophilic nature of the maleamic acid moiety, it is plausible that this compound could be a substrate for GSTs, representing a key detoxification route in plants. Furthermore, some agrochemicals, known as safeners, can enhance crop tolerance to herbicides by inducing the expression of detoxification enzymes like GSTs. nih.gov

The breakdown of a related herbicide, N-(3,4-dichlorophenyl)-2-methylpentanamide, by a Penicillium species has been shown to involve the hydrolysis of the amide bond, yielding 3,4-dichloroaniline (B118046) and 2-methyl-valeric acid. nih.gov This demonstrates that microbial systems can also play a role in the degradation of such compounds.

Future Directions and Emerging Research Avenues

Advanced Spectroscopic Probes for Dynamic Structural Analysis

The current understanding of N-(3,4-Dichlorophenyl)maleamic acid's structure is largely based on static, solid-state data from single-crystal X-ray diffraction. nih.gov These studies have provided a precise snapshot of bond lengths, bond angles, and intermolecular interactions in the crystalline form. For instance, diffraction data revealed that the asymmetric unit of the triclinic crystal cell contains two unique molecules with distinct conformations. nih.gov In one molecule, the dihedral angle between the phenyl ring and the maleamic acid moiety is 27.5(1)°, while in the other, the geometry is nearly planar, with a dihedral angle of only 1.9(1)°. nih.gov

While invaluable, this static picture does not capture the compound's dynamic behavior in different environments, such as in solution, where its properties may be more relevant. Future research should employ advanced spectroscopic probes to investigate these dynamics. Techniques like two-dimensional infrared (2D-IR) spectroscopy could be used to probe the fluctuations of the intramolecular and intermolecular hydrogen bonds (O–H⋯O and N–H⋯O) on a picosecond timescale. This would provide insight into the strength and flexibility of the hydrogen-bonded chains that define the crystal packing. nih.gov

Furthermore, solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy could complement diffraction data by providing element-specific information about local chemical environments and molecular motion within the crystal lattice. Time-resolved fluorescence or transient absorption spectroscopy could be employed to study the excited-state dynamics, particularly how the dichlorophenyl and maleamic acid moieties interact electronically upon photoexcitation. This would be crucial for exploring potential photochemical applications or understanding degradation pathways.

Table 1: Selected Crystallographic Data for this compound nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.1959 (7) |

| b (Å) | 11.6234 (10) |

| c (Å) | 13.1399 (14) |

| α (°) | 85.116 (8) |

| β (°) | 75.060 (9) |

| γ (°) | 81.205 (7) |

| Volume (ų) | 1048.19 (18) |

| Z | 4 |

| Intramolecular H–Bond (O–H⋯O) (Å) | 2.492 (2) - 2.496 (2) |

| Intermolecular H–Bond (N–H⋯O) (Å) | 2.869 (2) - 2.873 (2) |

This interactive table summarizes key parameters from the X-ray diffraction study, providing a foundation for future dynamic analyses.

Co-crystallization Studies with Model Biological Macromolecules

Crystal engineering through co-crystallization offers a powerful strategy to modify the physicochemical properties of a compound without altering its covalent structure. nih.gov For this compound, co-crystallization studies with model biological macromolecules, such as amino acids, nucleic bases, or small peptides, represent a significant research frontier. The existing crystal structure shows that the molecule possesses both hydrogen bond donor (N-H, O-H) and acceptor (C=O) sites, which are critical for forming predictable supramolecular synthons. nih.govnih.gov

Future research could focus on designing and synthesizing co-crystals to probe the compound's interaction patterns with biologically relevant functional groups. For example, co-crystallization with amino acids like histidine or arginine could reveal interactions between the carboxylic acid group and basic side chains. Molecular docking simulations could be employed as a preliminary screening tool to predict favorable binding geometries and energies between this compound and potential co-formers, guiding experimental efforts. nih.gov The resulting co-crystals could be analyzed using X-ray diffraction, DSC, and spectroscopy to confirm the formation of a new solid phase and characterize the specific intermolecular interactions, similar to studies performed on co-crystals of drugs like telmisartan. nih.gov

Application of Machine Learning in Predicting Molecular Interactions and Reactivity

The complexity of molecular interactions often makes their prediction challenging through purely experimental or traditional computational methods. researchgate.net Machine learning (ML) offers a transformative approach to accelerate the discovery and characterization process. frontiersin.org Future research can leverage ML to predict the biological activities and chemical reactivity of this compound and its hypothetical derivatives.

By utilizing graph neural networks (GNNs) or convolutional neural networks (CNNs), models can be trained on large databases of molecule-protein interactions. researchgate.netarxiv.org These models learn to recognize the structural and chemical features responsible for binding. arxiv.org For this compound, its structure could be encoded as a molecular graph, and an ML model could predict its potential to interact with various biological targets, such as kinases or other enzymes. frontiersin.orgarxiv.org This in silico screening can prioritize compounds for experimental testing.

Moreover, ML models can be developed to predict reactivity. For instance, a model could be trained to predict the most likely sites for metabolic transformation or to forecast the products of derivatization reactions under various catalytic conditions. Frameworks that integrate molecular structure with other data sources, such as pharmacological information, can provide more comprehensive and accurate predictions. arxiv.org

Development of Novel Catalytic Systems for Derivatization

The functional groups present in this compound—a carboxylic acid, a secondary amide, a carbon-carbon double bond, and an aromatic ring with chloro-substituents—provide multiple handles for chemical modification. The development of novel catalytic systems for its derivatization is a key area for future research.

While the synthesis of the parent compound involves a straightforward reaction between 3,4-dichloroaniline (B118046) and maleic anhydride (B1165640), creating a library of derivatives requires more sophisticated catalytic strategies. nih.gov Future work could explore:

Amide Bond Modification: Employing modern cross-coupling catalysts (e.g., Buchwald-Hartwig amination) to modify the N-H bond or developing enzymatic catalysts for selective acylation or deacylation under mild conditions.

Carboxylic Acid Derivatization: Using carbodiimide-based activators or developing novel organocatalysts for efficient esterification or amidation to produce a range of functional esters and amides.

C=C Bond Functionalization: Exploring asymmetric hydrogenation to create chiral centers or using photoredox catalysis for radical additions across the double bond, introducing novel functional groups.

Aromatic Ring Functionalization: Investigating late-stage functionalization using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) at the C-Cl positions, which would dramatically increase molecular diversity.

Exploration of this compound in Supramolecular Self-Assembly Beyond Simple Crystal Packing

The known crystal structure of this compound shows molecules assembling into chains via N–H⋯O hydrogen bonds, which are further organized into sheets through C–Cl⋯O contacts. nih.gov While this demonstrates a capacity for self-assembly, it represents a simple, thermodynamically stable packed structure. A fascinating future direction lies in exploring whether this molecule can be guided to form more complex, kinetically trapped, or stimuli-responsive supramolecular architectures. mdpi.comtue.nl

Inspired by the self-assembly of peptide amphiphiles and other building blocks into structures like nanofibers, ribbons, and nanotubes, research could investigate the assembly of this compound under different conditions. mdpi.comosti.gov By systematically varying parameters such as solvent polarity, pH, temperature, and concentration, it may be possible to frustrate the simple crystal packing and favor the formation of higher-order structures. The interplay between hydrogen bonding, halogen bonding, and potential π-π stacking of the dichlorophenyl rings could be harnessed to create novel materials. mdpi.com Characterization of these assemblies using techniques like Atomic Force Microscopy (AFM), cryo-Transmission Electron Microscopy (cryo-TEM), and Small-Angle X-ray Scattering (SAXS) would be essential to elucidate their morphology. osti.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3,4-Dichlorophenyl)maleamic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is synthesized via a condensation reaction between maleic anhydride and 3,4-dichloroaniline in toluene, followed by purification using dilute HCl to remove unreacted aniline. Slow evaporation of ethanol yields single crystals suitable for X-ray diffraction. Key optimizations include controlling reaction temperature (room temperature to gentle warming), stirring duration (≥1 hour), and solvent choice (toluene for solubility). Recrystallization from ethanol ensures purity, as validated by elemental analysis and IR spectroscopy .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Confirm the presence of amide (C=O stretch ~1650 cm⁻¹) and carboxylic acid (O-H stretch ~2500-3300 cm⁻¹) functional groups.

- NMR : ¹H and ¹³C NMR provide structural details, such as chemical shifts for aromatic protons (δ ~6.8–7.5 ppm) and carbonyl carbons (δ ~165–175 ppm).

- X-ray Crystallography : Use a diffractometer (e.g., Oxford Diffraction Gemini R) with MoKα radiation (λ = 0.71073 Å) to determine space group (triclinic P1), unit cell parameters (e.g., a = 7.1959 Å, b = 11.6234 Å), and hydrogen-bonding networks. Refinement via SHELXL ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement of this compound?

- Methodological Answer :

- Validation Tools : Apply PLATON/ADDSYM to check for missed symmetry and TWINLAW to identify twinning. Use the Rint value (e.g., <0.05) to assess data quality.

- Refinement Strategies : In SHELXL, refine anisotropic displacement parameters for non-H atoms and apply restraints to disordered regions. Cross-validate with hydrogen-bonding geometry (e.g., N–H⋯O distances ~2.8–3.0 Å) and packing motifs .

Q. What advanced crystallization techniques improve single-crystal quality for high-resolution X-ray studies?

- Methodological Answer :

- Solvent Selection : Use ethanol or methanol for slow evaporation (0.1–0.5 mL/day) to grow block-like colorless crystals.

- Seeding : Introduce micro-seeds from prior batches to control nucleation.

- Temperature Gradients : Employ gradient cooling (e.g., 295 K to 278 K) to reduce crystal defects. Monitor crystal growth using ORTEP-3 for real-time visualization of molecular packing .

Q. How does the hydrogen-bonding network and molecular packing influence the physicochemical stability of this compound?

- Methodological Answer :

- Structural Analysis : The triclinic P1 space group () facilitates antiparallel amide conformations, forming N–H⋯O hydrogen bonds between adjacent molecules. These interactions create infinite chains along the a-axis, enhancing thermal stability.

- Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures (~200–250°C) with packing efficiency. Use WinGX to calculate void volumes (e.g., <5% in ), which predict hygroscopicity and solubility .

Q. What strategies are effective for synthesizing structural analogs of this compound to study structure-activity relationships?

- Methodological Answer :

- Side-Chain Modification : Replace maleic anhydride with succinic anhydride () to alter the carboxylic acid spacing.

- Ring Substitution : Introduce electron-withdrawing groups (e.g., -NO2) on the dichlorophenyl ring via electrophilic substitution.

- Validation : Compare IR and NMR shifts (e.g., δ changes in aromatic protons) to confirm structural changes. Cross-reference with crystallographic data from related analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.